molecular formula C7H16ClNO2S B1435641 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1803604-19-4

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B1435641
CAS No.: 1803604-19-4
M. Wt: 213.73 g/mol
InChI Key: JGZPVWPQQSUDTP-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is an organic compound with the molecular formula C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol . It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring, which is further substituted with ethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with ethyl and methyl substituents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes and pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZPVWPQQSUDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC(S1(=O)=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 2
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 3
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 4
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 5
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Reactant of Route 6
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

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